![molecular formula C11H6BrClN4 B11781878 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781878.png)
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine
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Overview
Description
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with 2,3-dichloropyridazine under basic conditions to form the desired pyrazolopyridazine ring system. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are carried out under inert atmospheres.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Cycloaddition Reactions: Products include fused ring systems with enhanced pharmacological properties.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[3,4-D]pyridazine exhibit significant anti-inflammatory activity. For instance, studies have shown that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them promising candidates for developing new anti-inflammatory drugs .
Analgesic Activity
Compounds similar to 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine have demonstrated potent analgesic effects in various animal models. The analgesic activity is often attributed to the modulation of pain pathways and the inhibition of cyclooxygenase enzymes, which are critical in pain and inflammation processes .
Antimicrobial Effects
There is emerging evidence suggesting that pyrazolo[3,4-D]pyridazine derivatives possess antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential use as antibacterial agents .
Enzyme Inhibition
The mechanism of action for many pyrazolo[3,4-D]pyridazine derivatives involves the inhibition of specific enzymes such as cyclooxygenases (COX-1 and COX-2) and phosphodiesterases (PDEs). This inhibition leads to decreased production of inflammatory mediators like prostaglandins, thereby alleviating inflammation and pain .
Interaction with Receptors
Some studies suggest that these compounds may interact with various receptors involved in pain perception and inflammatory response, including serotonin receptors and cannabinoid receptors. This receptor interaction could enhance their analgesic effects while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Study | Findings | |
---|---|---|
Tewari et al. (2014) | Evaluated a series of pyrazole derivatives for anti-inflammatory activity | Identified lead compounds with significant efficacy in reducing inflammation |
Gokce et al. (2009) | Investigated the analgesic properties of pyridazinone derivatives | Found that certain derivatives exhibited comparable efficacy to standard analgesics without ulcerogenic effects |
Asif et al. (2011) | Assessed the biological activities of pyridazine derivatives | Reported diverse pharmacological effects including analgesic and anti-inflammatory activities |
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: is similar to other pyrazolopyridazine derivatives, such as:
Uniqueness
- The presence of both bromine and chlorine atoms in this compound makes it unique compared to other similar compounds. These halogen atoms enhance its reactivity and potential for chemical modifications, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a member of the pyrazolo[3,4-D]pyridazine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 3-bromobenzaldehyde with hydrazine derivatives and subsequent cyclization processes. Various synthetic routes have been explored to optimize yields and purity.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-D]pyridazine class exhibit promising anticancer activities. For instance, studies have shown that derivatives can selectively inhibit various kinases involved in cancer progression. The compound has been noted for its ability to target specific pathways in cancer cells, leading to reduced proliferation rates and increased apoptosis.
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
This compound | c-Met Kinase | 0.005 | Inhibition of cell growth |
PF-04217903 | c-Met Kinase | 0.005 | Preclinical candidate for cancer |
The above table illustrates the potency of this compound compared to other known inhibitors.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific protein kinases. This inhibition disrupts signaling pathways essential for tumor growth and survival. Additionally, the compound may induce apoptosis via mitochondrial pathways, similar to other pyrazole derivatives.
Case Studies
- Study on Antitumor Activity : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines, including breast and lung cancer models.
- In Vivo Efficacy : Animal studies showed that administration of this compound led to a marked reduction in tumor size in xenograft models, supporting its potential as an effective therapeutic agent.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its half-life and metabolic stability are under investigation to assess its viability for clinical use.
Properties
Molecular Formula |
C11H6BrClN4 |
---|---|
Molecular Weight |
309.55 g/mol |
IUPAC Name |
2-(3-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C11H6BrClN4/c12-8-2-1-3-9(4-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H |
InChI Key |
HTBDFEWDXGTNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C3C=NN=C(C3=N2)Cl |
Origin of Product |
United States |
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